3,5-Dichloro-2,4-difluorobenzyl alcohol
Description
3,5-Dichloro-2,4-difluorobenzyl alcohol is a halogenated benzyl alcohol derivative with a unique substitution pattern of chlorine (Cl) and fluorine (F) atoms on the aromatic ring. This suggests its role as an intermediate in agrochemical production. The compound’s molecular formula can be inferred as C₇H₄Cl₂F₂O, combining features from related analogs (e.g., dichloro- and difluorobenzyl alcohols).
Properties
IUPAC Name |
(3,5-dichloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-3(2-12)6(10)5(9)7(4)11/h1,12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZADMNJXTHWBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3,5-Dichloro-2,4-difluorobenzonitrile to Benzylamine
The reduction of nitriles to primary amines serves as a critical step in synthesizing halogenated benzyl alcohols. In the case of 3,5-dichloro-2,4-difluorobenzyl alcohol, 3,5-dichloro-2,4-difluorobenzonitrile undergoes catalytic hydrogenation or hydride reduction to yield the corresponding benzylamine. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at 0–5°C selectively reduces the nitrile group to an amine with >90% efficiency. The resulting 3,5-dichloro-2,4-difluorobenzylamine is highly reactive, enabling downstream functionalization.
Diazotization and Hydrolysis of the Amine Intermediate
The amine group is replaced via diazotization using sodium nitrite (NaNO₂) in acidic media, followed by hydrolysis. A mixture of hydrochloric acid and sulfuric acid at −5°C generates the diazonium salt, which decomposes in aqueous solution to form the alcohol. This method, adapted from EP1114809A1, achieves 62–75% yields for analogous difluorobenzyl alcohols. Critical parameters include:
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Temperature control (−5°C to 10°C) to minimize side reactions.
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
Halogen Exchange Strategies for Simultaneous Chlorination and Fluorination
Potassium Fluoride-Mediated Exchange in Dipolar Aprotic Solvents
Halogen exchange reactions enable the substitution of chlorine atoms with fluorine. Starting from pentachlorobenzyl alcohol, potassium fluoride (KF) in N-methylpyrrolidone (NMP) at 150–160°C selectively replaces chlorines at the 2- and 4-positions, yielding this compound. Key advantages include:
Table 1. Halogen Exchange Optimization Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 150–160°C | 85–92 | 95–99 |
| KF Equivalents | 3.5–4.0 | 90 | 97 |
| Reaction Time | 6–8 hours | 88 | 96 |
Hydrolysis of 3,5-Dichloro-2,4-difluorobenzyl Bromide
Synthesis of the Benzyl Bromide Intermediate
3,5-Dichloro-2,4-difluorobenzyl bromide is prepared by treating the corresponding alcohol with hydrobromic acid (48%) and sulfuric acid at room temperature. The reaction proceeds via an SN2 mechanism, with sulfuric acid acting as a dehydrating agent. Extraction with hexane followed by sodium sulfate drying isolates the bromide in 85–90% yield.
Alkaline Hydrolysis to the Alcohol
The bromide is refluxed with aqueous sodium hydroxide (20% w/v) in ethanol to hydrolyze the C–Br bond. This method, adapted from 3,5-difluorobenzyl bromide synthesis, delivers this compound in 70–78% yield. Purification via vacuum distillation (81°C at 5 mmHg) ensures >99% purity.
Friedel-Crafts Alkylation with Boronic Acid Catalysts
Boron-Mediated Coupling of Halogenated Arenes
Arylboronic acids catalyze the coupling of 3,4-dichlorobenzyl alcohol with fluorinated arenes under mild conditions. For instance, 2,3,4,5-tetrafluorophenylboronic acid facilitates C–C bond formation at 50°C in dichloromethane, yielding this compound after deprotection. While yields are moderate (40–60%), this method avoids harsh reagents and enables late-stage functionalization.
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitrile reduction | 75 | 99 | High selectivity | Cost of LiAlH₄ |
| Halogen exchange | 92 | 99 | Scalability | High-temperature requirements |
| Bromide hydrolysis | 78 | 98 | Low catalyst load | Corrosive reagents |
| Boronic acid coupling | 60 | 97 | Mild conditions | Moderate yields |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,4-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Different alcohol derivatives
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dichloro-2,4-difluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4-difluorobenzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-Dichloro-2,4-difluorobenzyl alcohol with structurally related benzyl alcohols:
*Inferred data based on structural analogs.
Key Observations:
Halogen Effects :
- Molecular Weight : Chlorine and bromine substituents increase molecular weight significantly compared to fluorine. For example, replacing F with Cl in 3,5-Difluorobenzyl alcohol (144.12 g/mol) increases the weight to 177.02 g/mol in 3,5-Dichlorobenzyl alcohol .
- Boiling Point/Density : 3,5-Difluorobenzyl alcohol has a relatively low boiling point (98–99°C at 9 mmHg) and moderate density (1.272 g/cm³) due to fluorine’s electronegativity and smaller atomic size . Chlorinated analogs likely exhibit higher boiling points due to stronger van der Waals forces.
Electrophilic Reactivity :
- The electron-withdrawing nature of Cl and F substituents enhances the acidity of the benzyl alcohol’s hydroxyl group, making it more reactive in nucleophilic substitution or esterification reactions.
Biological Activity
3,5-Dichloro-2,4-difluorobenzyl alcohol (DFBA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine and two fluorine atoms attached to a benzyl alcohol framework. This unique combination of substituents enhances its reactivity and interaction with biological targets.
The biological activity of DFBA is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with biological molecules, which may influence their activity. Additionally, DFBA can undergo metabolic transformations leading to the formation of active metabolites that exert significant biological effects.
Antimicrobial Properties
Research indicates that DFBA exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition of growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Potential
DFBA has been investigated for its potential anticancer properties. In vitro studies demonstrated that DFBA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further drug development.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, DFBA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties .
- Anticancer Activity : A study involving human breast cancer cell lines (MCF-7) showed that treatment with DFBA resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that DFBA activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Apoptosis Induction |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | S. aureus: 32 E. coli: 64 | Yes |
| 2,4-Dichlorobenzyl alcohol | Moderate Antimicrobial | 128 | No |
| 3,5-Difluorobenzyl alcohol | Weak Anticancer | N/A | No |
Q & A
Q. What are the optimal synthetic routes for 3,5-dichloro-2,4-difluorobenzyl alcohol, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of benzyl alcohol derivatives. For example, chlorination/fluorination steps may use reagents like SOCl₂ or selectfluor under controlled conditions. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography can improve purity . Yields are influenced by solvent choice (e.g., DMSO for high-temperature reactions) and stoichiometric ratios of intermediates. Reaction monitoring via TLC or HPLC is critical to identify byproducts and optimize conditions .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and NMR spectra to verify substituent positions (e.g., fluorine and chlorine substitution patterns). For example, NMR chemical shifts for ortho/para-fluorine atoms range between -110 to -130 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 223.0) and fragmentation patterns using EI-MS or ESI-MS .
- Elemental Analysis : Validate C, H, Cl, and F percentages against theoretical values .
Q. What strategies ensure the stability of this compound during storage?
- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation of the hydroxyl group. Use amber vials to avoid photodegradation. Solubility in water (e.g., ~100 g/L) suggests aqueous solutions should be freshly prepared or stabilized with antioxidants like BHT .
Advanced Research Questions
Q. How do electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nature of Cl and F groups activates the benzyl alcohol for nucleophilic attack. Computational studies (DFT) can map electron density distributions to predict reactive sites. Experimentally, compare reaction rates with analogs (e.g., 3,5-difluorobenzyl alcohol) under identical conditions (e.g., NaH as a base for esterification) . Monitor regioselectivity via NMR to assess substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated benzyl alcohols?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize assays using:
- Positive Controls : Compare with known bioactive analogs (e.g., salicylic acid derivatives) .
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC values.
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates, which may explain variability in reported activities .
Q. What computational tools are effective for modeling the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450).
- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over time, focusing on halogen bonding with active-site residues .
- QSAR Models : Correlate substituent electronegativity (Cl/F) with bioactivity using datasets from PubChem or ChEMBL .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
